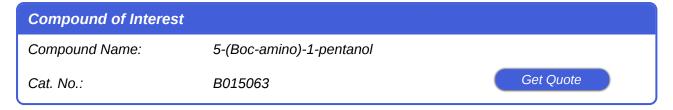


Application Notes and Protocols for Reactions Involving 5-(Boc-amino)-1-pentanol

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For Researchers, Scientists, and Drug Development Professionals

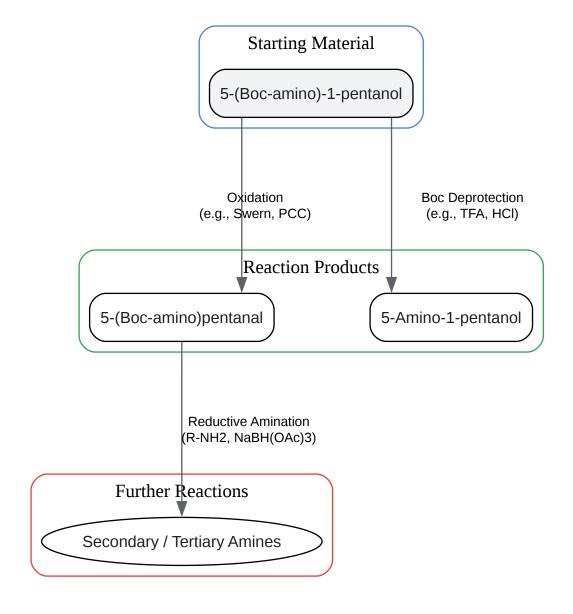
This document provides detailed experimental protocols and application notes for key chemical transformations involving **5-(Boc-amino)-1-pentanol**. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the construction of linkers for PROTACs, peptide synthesis, and the development of bioactive molecules.[1][2][3] The protocols outlined below cover the fundamental reactions of its two primary functional groups: the Boc-protected amine and the primary alcohol.

Overview of Reactions

5-(Boc-amino)-1-pentanol contains a primary alcohol and a tert-butyloxycarbonyl (Boc) protected primary amine. This structure allows for selective manipulation of either functional group. The alcohol can be oxidized to an aldehyde, which is a precursor for reactions such as reductive amination. The Boc group can be removed under acidic conditions to liberate the free amine, enabling subsequent coupling reactions.[4]

A general reaction scheme is presented below, highlighting the key transformations of **5-(Boc-amino)-1-pentanol**.





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Caption: Key reactions of **5-(Boc-amino)-1-pentanol**.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the key transformations of **5-(Boc-amino)-1-pentanol**. Please note that yields are highly dependent on the specific substrate and reaction scale.

Table 1: Oxidation of **5-(Boc-amino)-1-pentanol** to 5-(Boc-amino)pentanal



Oxidation Method	Reagents	Solvent	Temperat ure (°C)	Reaction Time	Typical Yield	Referenc e
Swern Oxidation	Oxalyl chloride, DMSO, Triethylami ne	Dichlorome thane (DCM)	-78 to room temp.	45 min at -78°C, then warm to RT	Good to high	[5]
PCC	Pyridinium chlorochro mate	Dichlorome thane (DCM)	Room temperatur e	1-2 hours	Moderate to high	[6]
TEMPO- catalyzed	TEMPO, Trichlorois ocyanuric acid	Dichlorome thane (DCM)	Room temperatur e	< 1 hour	High	[7]

Table 2: Boc-Deprotection of 5-(Boc-amino)-1-pentanol

Deprotect ion Method	Reagents	Solvent	Temperat ure (°C)	Reaction Time	Typical Yield	Referenc e
TFA	Trifluoroac etic acid (TFA)	Dichlorome thane (DCM)	Room temperatur e	0.5 - 2 hours	> 95%	[8],[9],[10]
HCl in Dioxane	4M HCI in 1,4- Dioxane	1,4- Dioxane	Room temperatur e	1 - 4 hours	> 95%	[8],[9]
Thermal	-	Trifluoroeth anol (TFE) or Water	120 - 240 °C	20 - 60 min	High (substrate dependent)	[11]

Experimental Protocols



Protocol 1: Oxidation of 5-(Boc-amino)-1-pentanol to 5-(Boc-amino)pentanal (Swern Oxidation)

This protocol describes the oxidation of the primary alcohol to an aldehyde using a Swern-type oxidation.[5] This method is generally high-yielding and avoids the use of heavy metals.

Materials:

- 5-(Boc-amino)-1-pentanol
- · Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- Standard laboratory glassware, cooled to -78 °C (acetone/dry ice bath)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.
- Cool the solution to -78 °C using an acetone/dry ice bath.
- Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution.
 Stir for 15 minutes.
- Add a solution of 5-(Boc-amino)-1-pentanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
- Stir the resulting mixture at -78 °C for 45 minutes.
- Add triethylamine (5.0 eq.) to the flask and allow the reaction to slowly warm to room temperature.

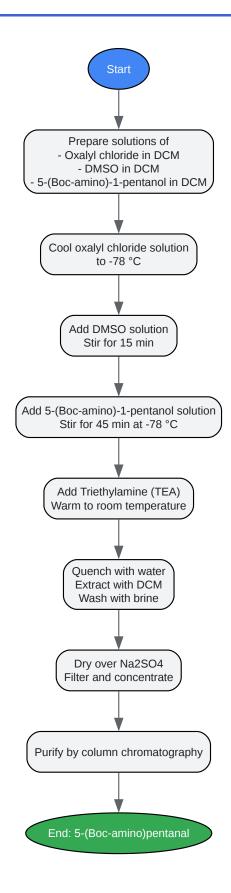
Methodological & Application





- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(Boc-amino)pentanal.
- The product can be purified by flash column chromatography on silica gel.





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Caption: Workflow for the Swern oxidation of 5-(Boc-amino)-1-pentanol.



Protocol 2: Acid-Catalyzed Boc-Deprotection of 5-(Bocamino)-1-pentanol

This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the corresponding primary amine salt.[8][9][10]

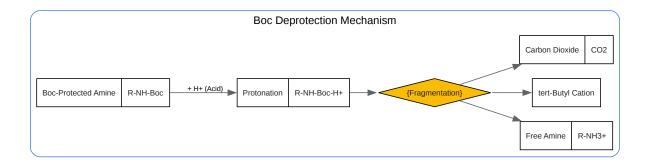
Materials:

- 5-(Boc-amino)-1-pentanol
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Dissolve **5-(Boc-amino)-1-pentanol** (1.0 eq.) in DCM in a round-bottom flask.
- Add TFA (5-10 eq., can be used as a 25-50% solution in DCM) to the solution.
- Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 30 minutes to 2 hours).
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine, 5-amino-1-pentanol.





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Caption: Acid-catalyzed Boc deprotection mechanism.

Protocol 3: Reductive Amination using 5-(Bocamino)pentanal

This protocol provides a general procedure for the reductive amination of 5-(Bocamino)pentanal with a primary amine to form a secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation.[12]

Materials:

- 5-(Boc-amino)pentanal
- Primary amine (e.g., benzylamine)
- Sodium triacetoxyborohydride (STAB)
- Dichloroethane (DCE) or Dichloromethane (DCM)
- Acetic acid (optional, as catalyst)

Procedure:



- Dissolve 5-(Boc-amino)pentanal (1.0 eq.) and the primary amine (1.0-1.2 eq.) in DCE or DCM in a round-bottom flask.
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.
- Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography to yield the desired N-Boc protected secondary amine.

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